Sodium 3-fluoropyruvate monohydrate

Descripción general

Descripción

Sodium 3-fluoropyruvate monohydrate: is a chemical compound derived from pyruvic acid, a key intermediate in cellular metabolism

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 3-fluoropyruvate monohydrate can be synthesized through the fluorination of pyruvic acid. The general procedure involves treating pyruvic acid with a fluorinating agent under controlled conditions. For example, one method involves the use of sodium fluoride in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrate form .

Análisis De Reacciones Químicas

Enzymatic Catalysis and Biochemical Reactions

Sodium 3-fluoropyruvate monohydrate interacts with metabolic enzymes, leading to substrate decomposition and enzyme inactivation. Key reactions include:

Substrate for Enzyme Inactivation

The compound acts as a substrate for phosphoenolpyruvate carboxylase and pyruvate kinase , causing enzyme inactivation over time. This occurs through its decomposition into 2-oxo-3-butenoate , which reacts with enzyme thiols, irreversibly inactivating them .

| Reaction Type | Enzyme Involved | Products | Conditions |

|---|---|---|---|

| Enzyme Inactivation | PEP Carboxylase, Pyruvate Kinase | Inactivated enzyme, 2-oxo-3-butenoate | pH 8.0, Mn²⁺, presence of dithiothreitol prevents inactivation |

Decomposition via Pyruvate Dehydrogenase Complex

The pyruvate dehydrogenase complex (PDC) catalyzes the breakdown of this compound into CO₂ , fluoride ion (F⁻) , and acetate . This reaction is central to its role in metabolic pathways, particularly in cancer metabolism .

| Reaction Type | Catalyst | Products | Relevance |

|---|---|---|---|

| Decomposition | Pyruvate Dehydrogenase Complex | CO₂, F⁻, Acetate | Critical for mitochondrial metabolism in cancer cells |

Hydrolysis to 3-Fluoropyruvate

Under specific conditions (e.g., pH and metal ions), this compound undergoes hydrolysis to form 3-fluoropyruvate . This reaction is observed in enzymatic studies and highlights the compound’s pH-dependent stability .

| Reaction Type | Products | Conditions |

|---|---|---|

| Hydrolysis | 3-Fluoropyruvate | pH-dependent, influenced by metal ions |

Photocatalytic Three-Component Reaction

A photocatalytic reaction involving α-trifluoromethyl alkenes , electron-rich alkenes , and sodium sulfinates produces gem-difluoroalkenes . The sulfonyl group directs regioselectivity, enabling the formation of these intermediates under UV light .

Intramolecular SNV Reactions

The gem-difluoroalkenes undergo intramolecular base-mediated SNV reactions (likely substitution-nucleophilic vinyl mechanisms) to form monofluorocyclopentenes . The electron-withdrawing sulfonyl group facilitates this cyclization .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Intramolecular SNV Reaction | Base (e.g., NaOH) | Monofluorocyclopentenes | Base-mediated, facilitated by electron-withdrawing sulfonyl group |

Aplicaciones Científicas De Investigación

Sodium 3-fluoropyruvate monohydrate is a fluorinated derivative of pyruvic acid, a key intermediate in cellular metabolism, with a variety of applications in chemistry, biology, medicine, and industry. Its unique fluorinated structure enhances its stability and reactivity, making it valuable in various research and industrial applications.

Scientific Research Applications

- Chemistry this compound serves as a building block in organic synthesis. Its fluorinated structure is valuable for synthesizing complex molecules and pharmaceuticals.

- Biology It is used in biological research to study metabolic pathways and enzyme mechanisms. As a pyruvate analog, it allows researchers to investigate the effects of fluorinated compounds on cellular metabolism.

- Medicine The compound has potential therapeutic applications due to its ability to inhibit certain enzymes and is explored for developing new drugs and treatments for various diseases.

- Industry In the industrial sector, it is used to produce specialty chemicals and materials due to its unique properties, making it suitable for applications in materials science and chemical manufacturing.

This compound is an analog of pyruvate with potential biological activities, particularly in cancer research and metabolic studies. It acts as a competitive inhibitor of key enzymes in metabolic pathways, especially those involved in glycolysis and the tricarboxylic acid (TCA) cycle, by interfering with enzyme-substrate interactions, thereby modulating metabolic flux. Research indicates it can inhibit cancer cell proliferation by disrupting mitochondrial metabolism and lipid biosynthesis, affecting the activity of the pyruvate dehydrogenase complex (PDC), crucial for converting pyruvate into acetyl-CoA for energy production and biosynthesis in cancer cells.

Research Findings

- Fluorine Substitution Effects The presence of fluorine in sodium 3-fluoropyruvate alters its pharmacokinetic properties, enhancing stability and potentially improving its bioavailability compared to non-fluorinated pyruvates.

- Role in Metabolic Regulation Sodium 3-fluoropyruvate's impact on metabolic pathways highlights its potential as a therapeutic agent in metabolic disorders and cancer treatment by targeting specific enzymes involved in energy metabolism.

Case Studies

- Prostate Cancer Research A study on prostate cancer cells found that sodium 3-fluoropyruvate significantly reduced cell viability by impairing mitochondrial function, leading to decreased lipid synthesis essential for tumor growth, attributed to its ability to inhibit PDHA1 activity within the PDC.

- Anticancer Activity In vitro studies demonstrated that sodium 3-fluoropyruvate exhibited potent anticancer effects against various cell lines, including breast and colon cancer, with IC50 values ranging from 4.16 µg/mL to higher concentrations depending on the specific cell type tested.

Mecanismo De Acción

Sodium 3-fluoropyruvate monohydrate exerts its effects by interacting with specific molecular targets and pathways. One of its primary mechanisms involves the inhibition of the pyruvate dehydrogenase complex. The compound decomposes to form carbon dioxide, fluoride anion, and acetate, with acetylthiamin pyrophosphate as an intermediate . This inhibition affects cellular metabolism and energy production, making it a valuable tool for studying metabolic processes .

Comparación Con Compuestos Similares

Sodium pyruvate: A non-fluorinated analog used in similar applications.

Sodium 2-fluoropyruvate: Another fluorinated derivative with slightly different properties.

Sodium 3-chloropyruvate: A chlorinated analog with distinct reactivity and applications.

Uniqueness: Sodium 3-fluoropyruvate monohydrate stands out due to its fluorinated structure, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .

Actividad Biológica

Sodium 3-fluoropyruvate monohydrate is an analog of pyruvate that has garnered attention due to its potential biological activities, particularly in cancer research and metabolic studies. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

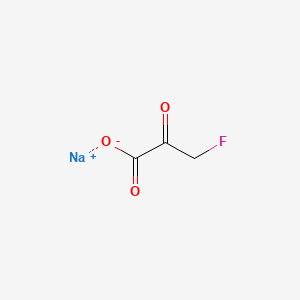

Chemical Structure and Properties

Sodium 3-fluoropyruvate (C3H2FNaO3) is a fluorinated derivative of pyruvate. The introduction of a fluorine atom at the 3-position alters its chemical properties, potentially enhancing its stability and bioactivity compared to non-fluorinated analogs.

- Inhibition of Metabolic Pathways : Sodium 3-fluoropyruvate acts as a competitive inhibitor of key enzymes in metabolic pathways, particularly those involved in glycolysis and the tricarboxylic acid (TCA) cycle. Its structural similarity to pyruvate allows it to interfere with enzyme-substrate interactions, thereby modulating metabolic flux.

- Effects on Cancer Metabolism : Research has shown that sodium 3-fluoropyruvate can inhibit cancer cell proliferation by disrupting mitochondrial metabolism and lipid biosynthesis. It affects the activity of the pyruvate dehydrogenase complex (PDC), which is crucial for converting pyruvate into acetyl-CoA, a key substrate for energy production and biosynthesis in cancer cells .

Table 1: Inhibitory Effects on Enzymes

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Sodium 3-fluoropyruvate | Dihydrodipicolinate synthase (DHDPS) | 220 | |

| Pyruvate | Pyruvate dehydrogenase | N/A | |

| 3-Fluoropyruvate | Various cancer cell lines | Varies |

Case Studies

- Prostate Cancer Research : A study investigated the effects of sodium 3-fluoropyruvate on prostate cancer cells. The compound was found to significantly reduce cell viability by impairing mitochondrial function, leading to decreased lipid synthesis essential for tumor growth. This was attributed to its ability to inhibit PDHA1 activity within the PDC .

- Anticancer Activity : In vitro studies demonstrated that sodium 3-fluoropyruvate exhibited potent anticancer effects against various cell lines, including breast and colon cancer. The compound's IC50 values ranged from 4.16 µg/mL to higher concentrations depending on the specific cell type tested .

Research Findings

- Fluorine Substitution Effects : The presence of fluorine in sodium 3-fluoropyruvate alters its pharmacokinetic properties, enhancing stability and potentially improving its bioavailability compared to non-fluorinated pyruvates .

- Role in Metabolic Regulation : Sodium 3-fluoropyruvate's impact on metabolic pathways highlights its potential as a therapeutic agent in metabolic disorders and cancer treatment by targeting specific enzymes involved in energy metabolism .

Propiedades

IUPAC Name |

sodium;3-fluoro-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3.Na/c4-1-2(5)3(6)7;/h1H2,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXRRCHQJDSEJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)[O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2FNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

433-48-7 (Parent) | |

| Record name | Sodium 3-fluoropyruvate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60951842 | |

| Record name | Sodium 3-fluoro-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2923-22-0 | |

| Record name | Sodium 3-fluoropyruvate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-fluoro-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-fluoropyruvate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.